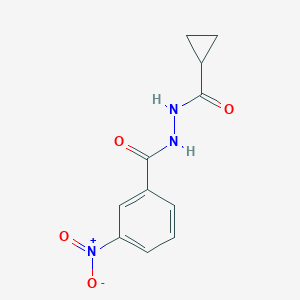

![molecular formula C22H20N2O3S B466332 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenylacetamide CAS No. 433246-03-8](/img/structure/B466332.png)

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenylacetamide, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Sugen Inc. in the late 1990s and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Indole Derivatives in Scientific Research

Indole derivatives are a significant class of compounds in medicinal chemistry, offering a wide range of pharmacological activities. The versatility of the indole ring allows for various chemical modifications, leading to numerous therapeutic potentials.

Synthesis and Biological Significance

Indole derivatives are synthesized through various methods, including Fischer Indole synthesis, which involves phenylhydrazine and pyruvic acid. These compounds undergo electrophilic substitution predominantly at the 3-position of the indole ring. The diverse pharmacological activities of indole derivatives include anticancer, anticonvulsant, antimicrobial, antimalarial, and antiviral properties. Research indicates that modifications to the indole scaffold can lead to significant improvements in pharmacokinetic and pharmacodynamic profiles, suggesting a broad spectrum of potential therapeutic applications (Padmavathi et al., 2021).

Pharmacological Applications

Indole derivatives have been explored for their potential in treating various diseases. For example, certain indolylarylsulfones have been investigated for their HIV-1 inhibitory activities, highlighting the role of indole derivatives in antiviral research (Famiglini & Silvestri, 2018). Additionally, cinnamic acid derivatives, which can be linked to indole chemistry through structural modifications, have shown promise as anticancer agents, underscoring the therapeutic versatility of indole-based structures (De, Baltas, & Bedos-Belval, 2011).

Environmental Impact and Degradation

Beyond their therapeutic applications, indole derivatives and structurally related compounds are also of interest in environmental science. For instance, the degradation pathways and environmental fate of phenylurea herbicides, which share some functional similarities with the compound , have been extensively studied. These studies emphasize the importance of microbial degradation in mitigating the environmental impact of such compounds (Hussain et al., 2015).

Propiedades

IUPAC Name |

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c25-22(16-17-6-2-1-3-7-17)23-19-10-12-20(13-11-19)28(26,27)24-15-14-18-8-4-5-9-21(18)24/h1-13H,14-16H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBMLBWYFXIGOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dichlorophenyl)-4-oxo-4-[2-(phenylacetyl)hydrazino]butanamide](/img/structure/B466343.png)

![2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B466406.png)

![N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B466429.png)

![N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B466434.png)

![N-(4-ethoxyphenyl)-4-{[(2-hydroxy-1-naphthyl)methylene]amino}benzenesulfonamide](/img/structure/B466437.png)

![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B466438.png)

![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B466439.png)

![N-(4-ethoxyphenyl)-4-[(2-hydroxy-3-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B466442.png)

![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B466450.png)

![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B466502.png)

![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B466521.png)

![N-(2-chlorophenyl)-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B466529.png)